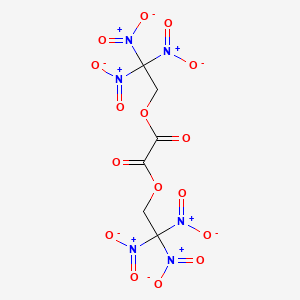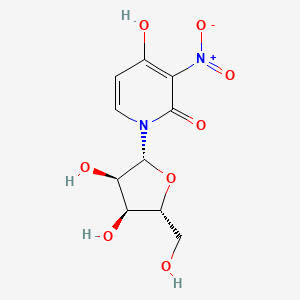
3-Nitro-3-deazauridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Nitro-3-deazauridine is a synthetic nucleoside analogue that has garnered attention for its potential applications in various fields, including medicine and virology. Structurally, it is a modified version of uridine, where the nitrogen atom at the third position is replaced by a carbon atom, and a nitro group is added. This modification imparts unique biochemical properties to the compound, making it a subject of interest in scientific research .
Vorbereitungsmethoden
One common method includes the nitration of a suitable precursor, such as 3-deazauridine, using nitric acid or a mixture of nitric and sulfuric acids . The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product’s formation. Industrial production methods may involve scaling up these reactions with optimized conditions to achieve higher yields and purity.
Analyse Chemischer Reaktionen
3-Nitro-3-deazauridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can participate in reduction reactions, often using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-Nitro-3-deazauridine has been explored for its potential in various scientific research applications:
Antiviral Activity: It has shown promise in inhibiting the replication of RNA viruses, including influenza and potentially SARS-CoV-2.
Anticancer Research: The compound has been investigated for its antineoplastic activity, particularly in enhancing the effects of other anticancer agents.
Biochemical Studies: Its unique structure makes it a valuable tool for studying nucleoside metabolism and enzyme inhibition.
Wirkmechanismus
The primary mechanism of action of 3-Nitro-3-deazauridine involves its incorporation into RNA, leading to the inhibition of RNA synthesis. This is achieved through the competitive inhibition of cytidine triphosphate synthetase, resulting in reduced levels of cytidine triphosphate, a crucial nucleotide for RNA synthesis . This inhibition disrupts the replication of RNA viruses and the proliferation of cancer cells.
Vergleich Mit ähnlichen Verbindungen
3-Nitro-3-deazauridine is structurally similar to other nucleoside analogues, such as:
3-Deazauridine: Lacks the nitro group but shares the core structure.
5-Azacytidine: Another nucleoside analogue with antineoplastic properties.
6-Azauridine: Similar in structure but with different biochemical properties.
The uniqueness of this compound lies in its nitro group, which imparts distinct biochemical activities, particularly in antiviral and anticancer research.
Eigenschaften
CAS-Nummer |
126347-59-9 |
|---|---|
Molekularformel |
C10H12N2O8 |
Molekulargewicht |
288.21 g/mol |
IUPAC-Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxy-3-nitropyridin-2-one |
InChI |
InChI=1S/C10H12N2O8/c13-3-5-7(15)8(16)10(20-5)11-2-1-4(14)6(9(11)17)12(18)19/h1-2,5,7-8,10,13-16H,3H2/t5-,7-,8-,10-/m1/s1 |
InChI-Schlüssel |
FSHQLILARCGYGH-VPCXQMTMSA-N |
Isomerische SMILES |
C1=CN(C(=O)C(=C1O)[N+](=O)[O-])[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
Kanonische SMILES |
C1=CN(C(=O)C(=C1O)[N+](=O)[O-])C2C(C(C(O2)CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


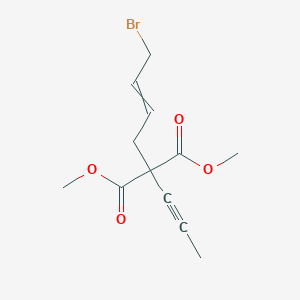
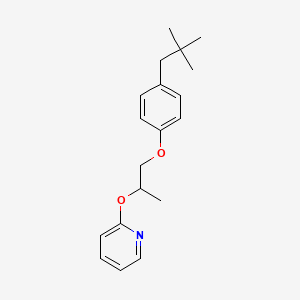
![3,3',3''-[1,3,5-Triazine-2,4,6-triyltris(oxy)]tribenzaldehyde](/img/structure/B14287723.png)
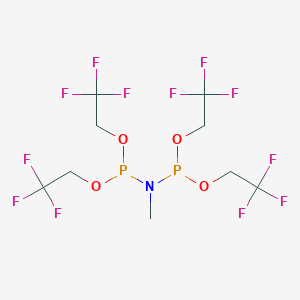
![N-Methyl-N-phenyl-N'-[(1,2,5-thiadiazol-3-yl)methyl]urea](/img/structure/B14287741.png)

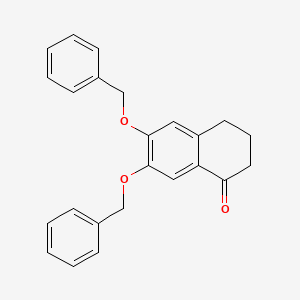
![1-{2-[3-(Ethenesulfonyl)-4-methoxyphenyl]hydrazinylidene}naphthalen-2(1H)-one](/img/structure/B14287755.png)

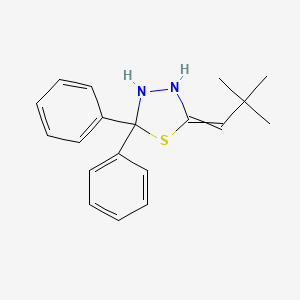
![Pyridine, 2-[2-(dibutylphosphino)ethyl]-](/img/structure/B14287761.png)
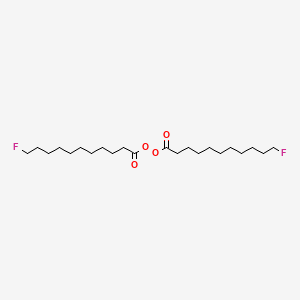
![[(Cyclohex-2-en-1-ylidene)methyl]benzene](/img/structure/B14287767.png)
